N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride is a chemical compound with the molecular formula C10H12N2O·HCl It is an indole derivative, which means it contains a structure similar to the indole ring system found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride typically involves the reaction of tryptamine with hydroxylamine hydrochloride. The reaction is carried out in an appropriate solvent, such as ethanol or water, under controlled temperature conditions. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitroso compounds, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active sites on enzymes, potentially inhibiting their activity. Additionally, the indole ring system may interact with receptors in the central nervous system, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tryptamine: A naturally occurring compound with a similar indole structure, involved in the synthesis of neurotransmitters like serotonin.
Serotonin: A neurotransmitter derived from tryptamine, playing a crucial role in mood regulation and other physiological processes.
Bufotenine: Another tryptamine derivative with psychoactive properties, found in certain plants and animals
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other indole derivatives and makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C10H13ClN2O |
---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C10H12N2O.ClH/c13-12-6-5-8-7-11-10-4-2-1-3-9(8)10;/h1-4,7,11-13H,5-6H2;1H |
InChI Key |
AYWZLKHYNSRGCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.